molecular formula C10H12O B13427127 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one

Cat. No.: B13427127
M. Wt: 148.20 g/mol
InChI Key: ZDXVGMHWRJLHPG-UHFFFAOYSA-N
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Description

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one (CAS 1782566-73-7) is a bicyclic ketone derivative with a propargyl substituent at the 5-position of the bicyclo[4.1.0]heptane scaffold. Its molecular formula is C₁₁H₁₁FO, and it has a molecular weight of 178.21 g/mol . The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the reactive propargyl group, which enables click chemistry and cross-coupling reactions.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

5-prop-2-ynylbicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H12O/c1-2-3-7-4-5-10(11)9-6-8(7)9/h1,7-9H,3-6H2

InChI Key

ZDXVGMHWRJLHPG-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCC(=O)C2C1C2

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with a propynylating agent under specific reaction conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bicyclic structure provides rigidity and specificity in binding to these targets, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Parent Compound: Bicyclo[4.1.0]heptan-2-one

  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.15 g/mol
  • CAS Number : 5771-58-4
  • Structural Differences : Lacks substituents on the bicyclic framework.
  • Applications : Serves as a foundational intermediate for synthesizing derivatives like 5-(prop-2-yn-1-yl) analogues. Its simpler structure makes it less reactive compared to substituted variants .

7-Oxabicyclo[4.1.0]heptan-2-one

  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 112.13 g/mol
  • CAS Number : 6705-49-3
  • Structural Differences : Contains an oxygen atom (oxa group) in the seven-membered ring, increasing polarity and altering electronic properties.
  • Applications : Used as a ketone building block in chemical synthesis, particularly for heterocyclic compounds .

4,6-Dimethylbicyclo[4.1.0]heptan-5-one

  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • CAS Number: Not explicitly listed (referred to as "1,3-dimethyl" variant in ).
  • Applications: Limited data available, but methyl groups may enhance stability for specific industrial applications .

Camphor (1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one)

  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 76-22-2 (referenced in )
  • Structural Differences : Bicyclo[2.2.1]heptane scaffold with three methyl groups; distinct ring strain and stereochemistry.
  • Applications : Widely used in pharmaceuticals, fragrances, and as a plasticizer. Its toxicity profile is well-documented, unlike 5-(prop-2-yn-1-yl) derivatives .

Structural and Functional Analysis

Impact of Substituents on Reactivity

  • Propargyl Group: The propargyl substituent in 5-(prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one enables participation in Huisgen cycloaddition (click chemistry) and Sonogashira couplings, making it valuable for drug discovery .
  • Methyl vs. Propargyl : Methylated derivatives (e.g., 4,6-dimethyl) exhibit reduced reactivity due to steric effects but improved thermal stability .
  • Oxa Substitution : The 7-oxa variant’s oxygen atom enhances solubility in polar solvents, broadening its utility in aqueous-phase reactions .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Key Applications
5-(Prop-2-yn-1-yl) derivative 178.21 ~2.1 Not reported Pharmaceutical intermediates
Parent compound 110.15 ~1.3 25–30 Chemical synthesis
7-Oxabicyclo variant 112.13 ~0.8 45–50 Heterocyclic synthesis
Camphor 152.23 ~2.4 175–180 Fragrances, plastics

Research and Industrial Relevance

  • Pharmaceuticals : The propargyl group in 5-(prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is critical for developing kinase inhibitors and antiviral agents, though specific studies are pending .
  • Materials Science : Bicyclic ketones with substituents like propargyl or oxa groups are explored in polymer cross-linking and catalyst design .

Biological Activity

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one, a bicyclic compound with a unique structure, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is characterized by:

  • Molecular Formula : C10H12O
  • Molecular Weight : Approximately 174.23 g/mol
  • Structural Features : A bicyclic framework with a ketone functional group at the 2-position and a prop-2-yn-1-yl substituent at the 5-position.

This structural arrangement influences its reactivity and interaction with biological systems, making it a subject of interest in various pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one exhibit several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds:

Compound NameTarget OrganismMIC (μg/mL)Mechanism of Action
Compound AStaphylococcus aureus0.12 - 9.6Inhibition of FtsZ protein
Compound BBacillus subtilis3.1 - 5.8Disruption of cell division
Compound CCandida albicans7.81Biofilm inhibition

These findings suggest that similar bicyclic compounds may also exhibit potent antimicrobial activities against various pathogens, potentially through mechanisms involving cell division inhibition or biofilm disruption .

Case Studies

  • Study on Antibacterial Mechanisms :
    A study published in MDPI highlighted that certain derivatives of bicyclic compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with MIC values ranging from 0.12 to 9.6 μg/mL . Molecular docking studies indicated interactions with critical proteins involved in bacterial cell division.
  • Quorum Sensing Inhibition :
    Another research focused on quorum sensing inhibition demonstrated that bicyclic compounds could effectively interfere with bacterial communication systems, thereby reducing virulence factors and biofilm formation in E. coli and Salmonella . This suggests a potential therapeutic avenue for treating infections caused by these bacteria.

Potential Applications

The unique structure of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one positions it as a candidate for various applications:

  • Medicinal Chemistry : Its potential as an antimicrobial agent makes it suitable for developing new antibiotics.
  • Agricultural Chemistry : The compound's ability to inhibit microbial growth could be utilized in agricultural settings to protect crops from fungal and bacterial infections.

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